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Histamine-releasing peptide - 123496-28-6

Histamine-releasing peptide

Catalog Number: EVT-409978
CAS Number: 123496-28-6
Molecular Formula: C50H74N16O10
Molecular Weight: 1059.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kinetensin (1-8) is an 8 amino acid oligopeptide fragment of kinetensin lacking the C-terminal L-leucine residue. It has a role as a histamine releasing agent and a human metabolite. It is a conjugate base of a kinetensin (1-8)(2+).
Kinetensin 1-8 belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Kinetensin 1-8 is considered to be a practically insoluble (in water) and relatively neutral molecule.
Source and Classification

Histamine-releasing peptide is primarily derived from various biological sources, including certain neuropeptides and cytokines that stimulate mast cells and basophils to release histamine. Histamine itself is classified as a biogenic amine, synthesized from the amino acid histidine through the action of histidine decarboxylase. This compound is crucial in allergic responses and acts as a neurotransmitter and regulator of gastric acid secretion .

Synthesis Analysis

The synthesis of histamine-releasing peptides typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is common, where Fmoc-amino acid chlorides are utilized for incorporation into the peptide sequence. The process involves:

  1. Deprotection: Removal of the Fmoc group to expose the amino group.
  2. Coupling: Addition of the next Fmoc-amino acid chloride in the presence of coupling reagents.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.

Parameters such as temperature, pH, and reaction time are critical in optimizing yield and purity .

Molecular Structure Analysis

Histamine-releasing peptides exhibit diverse structures depending on their specific sequences and modifications. Typically, these peptides range from 10 to 30 amino acids in length. The molecular structure can be characterized by:

  • Primary Structure: The linear sequence of amino acids.
  • Secondary Structure: Local folding patterns such as alpha-helices or beta-sheets influenced by hydrogen bonding.
  • Tertiary Structure: The three-dimensional conformation resulting from interactions among side chains.

Advanced techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography are employed to elucidate these structures in detail .

Chemical Reactions Analysis

Histamine-releasing peptides engage in several chemical reactions that facilitate histamine release:

  1. Binding Reactions: These peptides bind to specific receptors on mast cells (e.g., Fc epsilon receptor I), triggering intracellular signaling cascades.
  2. Degranulation: Upon binding, mast cells undergo degranulation, releasing pre-stored histamine into the surrounding tissue.
  3. Enzymatic Reactions: Various enzymes may modify these peptides post-translationally, impacting their activity and stability.

The kinetics of these reactions can vary based on peptide concentration and environmental conditions .

Mechanism of Action

The mechanism of action for histamine-releasing peptides involves several steps:

  1. Receptor Binding: The peptides bind to high-affinity receptors on mast cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways involving phospholipase C and protein kinase C.
  3. Calcium Mobilization: The signaling cascade leads to an increase in intracellular calcium levels, which is crucial for degranulation.
  4. Histamine Release: Ultimately, this results in the exocytosis of granules containing histamine into the extracellular space.

This process is tightly regulated by various factors including cytokines and other mediators that can enhance or inhibit histamine release .

Physical and Chemical Properties Analysis

Histamine-releasing peptides possess distinct physical and chemical properties:

  • Solubility: Generally soluble in water due to their polar amino acids.
  • Stability: Sensitive to environmental factors such as pH and temperature; stability can be enhanced through modifications or encapsulation techniques.
  • Molecular Weight: Typically ranges from 1 kDa to 3 kDa depending on the length and composition of the peptide.

These properties influence their bioavailability and efficacy in biological systems .

Applications

Histamine-releasing peptides have various scientific applications:

  • Immunology Research: Studying their role in allergic responses and asthma can provide insights into therapeutic targets for managing these conditions.
  • Pharmaceutical Development: Potential use in designing drugs that modulate immune responses or treat allergic reactions by targeting specific receptors involved in histamine release.
  • Diagnostic Tools: They can be employed as biomarkers for certain allergic conditions or immune disorders.

Introduction to Histamine-Releasing Peptides

Definition and Classification of Histamine-Releasing Peptides

Histamine-releasing peptides (HRPs) are bioactive signaling molecules that induce granule exocytosis and histamine secretion from mast cells and basophils. These peptides are classified into four structural-functional categories:

  • Albumin-derived fragments (e.g., 8-aa peptide I-A-R-R-H-P-Y-F) generated through proteolytic cleavage
  • Mast cell degranulating (MCD) peptides stored in vesicular granules
  • Cytokine-like proteins including Translationally Controlled Tumor Protein (TCTP/HRF)
  • Neuropeptides (e.g., substance P, neurotensin) and inflammatory protease-generated peptides [2] [4] [9]

Table 1: Classification of Major Histamine-Releasing Peptides

CategoryRepresentative PeptidesCellular SourcesPrimary Release Mechanisms
Albumin FragmentsHRP (I-A-R-R-H-P-Y-F)Plasma proteinsAcid protease cleavage
MCD PeptidesTryptase, chymaseMast cell granulesIgE-mediated degranulation
Cytokine-likeTCTP/HRFLymphocytes, eosinophilsInflammatory stimulation
NeuropeptidesSubstance P, neurotensinNeurons, macrophagesNeural activation

Historical Evolution of HRP Research

The scientific understanding of HRPs has evolved through key milestones:

  • 1910-1930s: Dale and Laidlaw's foundational characterization of histamine's physiological effects
  • 1984: Isolation of the first histamine-releasing factor (HRF) from stimulated human lymphocytes, demonstrating non-cytotoxic granule exocytosis [1]
  • 1989: Identification of albumin-derived HRP (I-A-R-R-H-P-Y-F) generated through pepsin-mediated albumin proteolysis [2]
  • 1990s: Discovery of TCTP's identity as HRF linking this conserved protein to allergic pathophysiology [6]
  • 2000s: Elucidation of protease-activated receptor (PAR) mechanisms for neuropeptide-mediated histamine release [7] [9]

Table 2: Historical Milestones in HRP Research

YearDiscoverySignificance
1910Histamine isolationFoundation for understanding histamine biology
1984HRF from lymphocytesFirst evidence of protein-mediated histamine release
1989Albumin-derived HRPDemonstrated plasma protein as HRP source
1995TCTP identified as HRFLinked conserved protein to allergic responses
2003HRF-dependent IgE subsetExplained differential patient sensitivity

Biological Sources of HRPs

Albumin-Derived HRPsPlasma albumin serves as the primary substrate for HRP generation through proteolytic cleavage by acid proteases:

  • Cathepsin D/E from neutrophils and macrophages cleaves albumin at acidic pH (optimum pH 3.5-5.0) during inflammation [2]
  • Generated 8-amino acid peptide (Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe) stimulates calcium-dependent exocytosis in mast cells
  • In vivo evidence shows HRP accumulation in synovial fluid of rheumatoid arthritis patients and inflammatory skin blisters [2] [5]
  • Rapid degradation by plasma proteases localizes activity to inflammation sites

Mast Cell Degranulating (MCD) Peptides

Mast cells store and release preformed histamine-releasing enzymes:

  • Tryptases (serine proteases) activate PAR-2 receptors inducing Gq-protein mediated signaling
  • Chymases show chymotrypsin-like specificity cleaving angiotensin I to II and generating bradykinin
  • Carboxypeptidase A3 removes C-terminal amino acids from peptides like neurotensin
  • These enzymes exhibit interdependence where absence of one affects others' function [6]
  • Mast cell peptidases are evolutionarily diversified across species with rapid adaptation to pathogens

Translationally Controlled Tumor Protein (TCTP/HRF)

This highly conserved 21-kDa protein functions as a cytokine-like HRF:

  • Expressed by lymphocytes, eosinophils, and epithelial cells during inflammation
  • Binds to a subset of IgE molecules (ε-chain specific) enabling cross-linking on mast cells
  • Stimulates IL-8/CXCL8 production and eosinophil recruitment in late-phase allergic reactions
  • Levels correlate with bronchial hyperreactivity in asthma patients and decrease after immunotherapy [1] [6]

Table 3: Biological Functions of TCTP/HRF

FunctionMechanismPathophysiological Significance
Histamine releaseIgE-dependent mast cell activationImmediate hypersensitivity
Cytokine inductionIL-8, IL-6 productionLate-phase inflammation
Calcium modulationBinds Bcl-xL affecting Ca²⁺ fluxMast cell priming
Eosinophil recruitmentEotaxin productionAllergic inflammation

Neuropeptides and Inflammatory Protease-Generated Peptides

Neural and proteolytic pathways generate additional HRPs:

  • Substance P (tachykinin neuropeptide) directly activates MRGPRX2 receptors on mast cells
  • Neurotensin induces G protein-coupled receptor mediated degranulation
  • Eosinophil granule major basic protein triggers histamine release through direct membrane effects
  • Neutrophil-derived cathepsin G processes plasma proteins to novel HRPs [7] [9]
  • These peptides establish neuroimmune circuits where sensory nerves amplify mast cell activation

Properties

CAS Number

123496-28-6

Product Name

Histamine-releasing peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C50H74N16O10

Molecular Weight

1059.2 g/mol

InChI

InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

KLNGALQMFAURPH-NOQNJSOHSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Synonyms

histamine-releasing peptide
Ile-Ala-Arg-Arg-His-Pro-Tyr-Pro-Tyr-Phe
isoleucyl-alanyl-arginyl-arginyl-histidyl-prolyl-tyrosyl-prolyl-tyrosyl-phenylalanine

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N

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